molecular formula C20H16N4OS B12039644 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-04-1

4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12039644
CAS No.: 478256-04-1
M. Wt: 360.4 g/mol
InChI Key: UIVSZPSLILRLGV-CIAFOILYSA-N
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Description

4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a naphthalene moiety, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Schiff Base: The reaction begins with the condensation of 2-hydroxynaphthaldehyde with an appropriate amine to form a Schiff base. This step is usually carried out in an ethanol solvent under reflux conditions.

    Cyclization: The Schiff base is then subjected to cyclization with thiosemicarbazide in the presence of an acidic catalyst, such as acetic acid, to form the triazole ring.

    Substitution: The final step involves the substitution of the hydrogen atom on the triazole ring with a m-tolyl group. This can be achieved through a nucleophilic substitution reaction using m-tolyl halide in the presence of a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl halides, and organometallic compounds are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It can intercalate into DNA strands, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **4-(((2-Hydroxyphenyl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
  • **4-(((2-Hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity to biological targets and its potential as a versatile compound in various applications.

Properties

CAS No.

478256-04-1

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H16N4OS/c1-13-5-4-7-15(11-13)19-22-23-20(26)24(19)21-12-17-16-8-3-2-6-14(16)9-10-18(17)25/h2-12,25H,1H3,(H,23,26)/b21-12+

InChI Key

UIVSZPSLILRLGV-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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